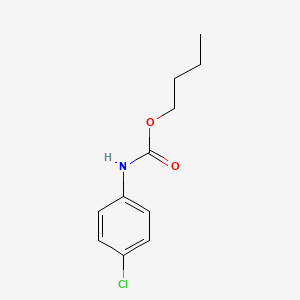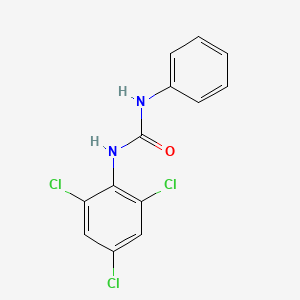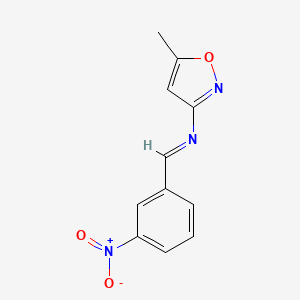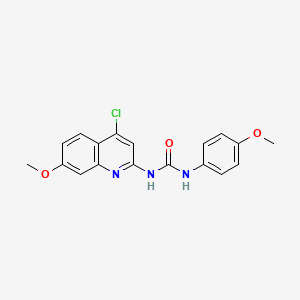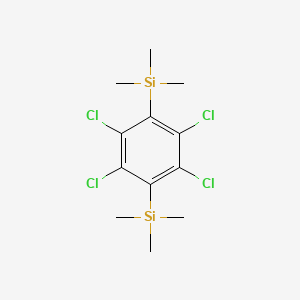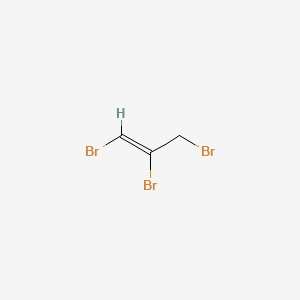
Dodecanamide, N-(aminocarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanamide, N-(aminocarbonyl)-, also known as lauramide, is an organic compound with the molecular formula C12H25NO. It is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of an amide group. This compound is commonly used in various industrial applications due to its surfactant properties and is also of interest in scientific research for its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Dodecanamide, N-(aminocarbonyl)- can be synthesized through the reaction of dodecanoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of dodecanoyl chloride, which reacts with ammonia to form the desired amide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of dodecanamide, N-(aminocarbonyl)- often involves the use of large-scale reactors where dodecanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting amide is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Dodecanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
Dodecanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the production of detergents, cosmetics, and personal care products.
作用機序
The mechanism of action of dodecanamide, N-(aminocarbonyl)- involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds .
類似化合物との比較
Similar Compounds
Dodecanamide: Similar in structure but lacks the aminocarbonyl group.
Lauric acid: The parent compound from which dodecanamide, N-(aminocarbonyl)- is derived.
N-isobutyldodecanamide: Another derivative with different substituents on the amide group.
Uniqueness
Dodecanamide, N-(aminocarbonyl)- is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds .
特性
CAS番号 |
5657-21-6 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
N-carbamoyldodecanamide |
InChI |
InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17) |
InChIキー |
WPXLVFJLKUOCQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)

